N-(3-methylsulfanylphenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and organic electronics . The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(3-methylsulfanylphenyl)thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between thiophene-2-carboxylic acid and 3-methylsulfanylphenylamine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-dimethylaminopyridine (DMAP) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophene derivatives.
Scientific Research Applications
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methylsulfanylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxamide derivatives: Compounds with similar structures but different substituents on the thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-15-10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2-8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMSUFIMWFLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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